molecular formula C20H17FN6OS B2978465 N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-90-9

N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2978465
CAS No.: 863459-90-9
M. Wt: 408.46
InChI Key: QEZUDOJKQOZJMD-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core, substituted with a 4-fluorophenyl group at position 3 and a thioacetamide-linked 2,5-dimethylphenyl moiety at position 5.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6OS/c1-12-3-4-13(2)16(9-12)24-17(28)10-29-20-18-19(22-11-23-20)27(26-25-18)15-7-5-14(21)6-8-15/h3-9,11H,10H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZUDOJKQOZJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H21FN6O2SC_{22}H_{21}FN_6O_2S with a molecular weight of 452.5 g/mol. It features a triazole-pyrimidine scaffold, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

  • In vitro studies demonstrated significant cytotoxic effects against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines. The IC50 values ranged from 0.67 µM to 1.95 µM, indicating potent activity compared to standard anticancer agents like doxorubicin and staurosporine .
Cell LineIC50 (µM)Comparison AgentIC50 (µM)
MCF-71.18Staurosporine4.18
HCT-1160.80Doxorubicin1.50
PC-30.67Ethidium Bromide2.71

The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. It has been shown to inhibit the activity of enzymes such as EGFR and Src kinases, which are crucial for tumor growth and metastasis .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens:

  • Staphylococcus aureus : The compound displayed significant activity against methicillin-resistant strains with minimum inhibitory concentrations (MICs) as low as 2 µg/mL.
  • Candida species : The compound also demonstrated broad-spectrum antifungal activity against drug-resistant strains .

Case Studies

  • Study on Anticancer Efficacy : A research study evaluated the anticancer potential of this compound in a series of in vitro assays against multiple cancer cell lines, confirming its effectiveness in inhibiting cell growth and inducing apoptosis through caspase activation pathways .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of derivatives related to this compound, revealing that modifications in the phenyl ring significantly enhanced antibacterial activity against resistant strains of bacteria and fungi .

Comparison with Similar Compounds

Fluorophenyl Groups

The 4-fluorophenyl group in the target compound is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and resistance to metabolic degradation. For example, flumetsulam (), a triazolo[1,5-a]pyrimidine sulfonamide herbicide, also incorporates fluorinated substituents, enhancing its herbicidal activity .

Thioacetamide vs. Sulfonamide/Sulfonyl Moieties

The thioacetamide linker in the target compound contrasts with sulfonamide groups in analogs like flumetsulam or oxadixyl ().

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Reported Use/Activity
N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide Triazolo[4,5-d]pyrimidine 4-fluorophenyl, thioacetamide Not provided Not provided Hypothesized kinase inhibition
N-(2,5-dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide () Triazolo[4,3-c]pyrimidine 4-fluorophenylamino, oxo C₂₂H₂₁FN₆O₂ 420.45 Not specified
Flumetsulam () Triazolo[1,5-a]pyrimidine 2,6-difluorophenyl, sulfonamide C₁₂H₁₀F₂N₆O₂S 348.31 Herbicide
Oxadixyl () Oxazolidinyl 2,6-dimethylphenyl, methoxyacetamide C₁₄H₁₈N₂O₄ 278.30 Fungicide

Research Implications

  • Biological Screening : Prioritize assays against kinase targets or agricultural pests, given the activity of related triazolo-pyrimidines .
  • Synthetic Efficiency : Adopt microwave-assisted methods () to streamline synthesis and improve scalability .

Q & A

Q. What synthetic methodologies are reported for this compound?

Answer: The synthesis typically involves nucleophilic substitution reactions between a thiol-containing intermediate (e.g., 2-mercaptoacetamide derivatives) and halogenated triazolo-pyrimidine cores. For example, refluxing in ethanol with sodium acetate as a base (similar to methods in ) can facilitate coupling. Purification via recrystallization from ethanol-dioxane mixtures is common to isolate crystalline products . Optimization of reaction time and temperature is critical to avoid side products like disulfides or over-oxidation .

Q. How is the compound characterized to confirm structural integrity?

Answer: Multimodal characterization is essential:

  • 1H/13C NMR : Aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.2–2.5 ppm) confirm substituents. Thioether (-S-) protons appear as singlets near δ 3.5–4.0 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹), C-N (1250–1350 cm⁻¹), and S-H (2550–2600 cm⁻¹, if present) validate functional groups .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in triazolo-pyrimidine derivatives .

Q. What solvents and reaction conditions are optimal for its synthesis?

Answer: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol or dioxane are preferred for recrystallization. Reflux temperatures (70–100°C) balance reactivity and decomposition risks. Catalytic bases like NaOAc or K₂CO₃ improve nucleophilic substitution efficiency .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

Answer: Apply Design of Experiments (DoE) principles:

  • Variables : Test molar ratios (e.g., 1:1.2 thiol:halogenated core), solvent polarity, and reaction time.
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 24-hour reaction time at 80°C in ethanol) .
  • Continuous-flow systems : Reduce batch variability and improve heat transfer, as shown in flow-chemistry protocols for related heterocycles .

Q. What strategies resolve contradictory biological activity data in different assays?

Answer:

  • Purity verification : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to distinguish direct vs. indirect effects.
  • Solubility adjustments : Replace DMSO with cyclodextrin complexes to improve bioavailability in in vivo models .

Q. How to investigate structure-activity relationships (SAR) for this compound?

Answer:

  • Core modifications : Synthesize analogs with varying substituents (e.g., replacing 4-fluorophenyl with chloro or methoxy groups) to assess electronic effects.
  • Pharmacophore mapping : Use molecular docking to identify key interactions (e.g., hydrogen bonding with triazolo-nitrogen) .
  • Bioisosteric replacements : Substitute the thioacetamide moiety with sulfonamide or carbamate groups to evaluate metabolic stability .

Q. What mechanistic insights exist for its potential kinase inhibition?

Answer: Triazolo-pyrimidine derivatives often act as ATP-competitive kinase inhibitors. Perform:

  • Enzyme kinetics : Measure IC₅₀ values under varying ATP concentrations.
  • Crystallographic studies : Resolve binding modes in kinase active sites (e.g., CDK2 or EGFR) .
  • Mutagenesis assays : Validate critical residues (e.g., gatekeeper mutations) affecting inhibitor affinity .

Methodological Challenges

Q. How to address poor solubility in aqueous buffers during in vitro testing?

Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) or PEG-400 to maintain solubility without cytotoxicity.
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .
  • Salt formation : Convert the free base to a hydrochloride or mesylate salt for improved hydrophilicity .

Q. What analytical techniques quantify trace impurities in the final product?

Answer:

  • LC-MS/MS : Detect and quantify degradation products (e.g., hydrolyzed acetamide or oxidized thioether).
  • Elemental analysis : Verify C, H, N, and S content against theoretical values (deviation <0.4%) .
  • Thermogravimetric analysis (TGA) : Monitor thermal stability and residual solvents .

Data Interpretation

Q. How to reconcile discrepancies between computational and experimental LogP values?

Answer:

  • Experimental validation : Use shake-flask or HPLC methods to measure partition coefficients.
  • Parameter adjustment : Refine computational models (e.g., COSMO-RS) by incorporating solvent-accessible surface area (SASA) corrections .
  • Protonation state : Account for pH-dependent ionization using Henderson-Hasselbalch calculations .

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